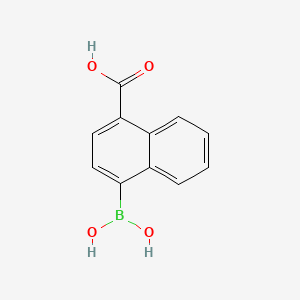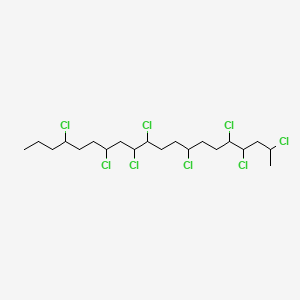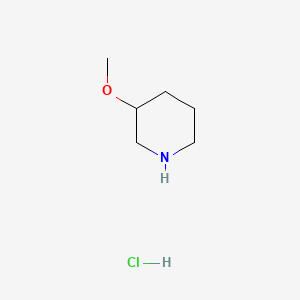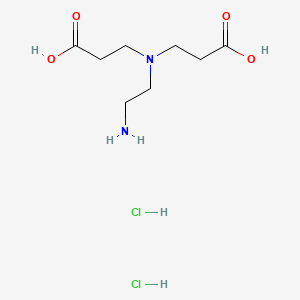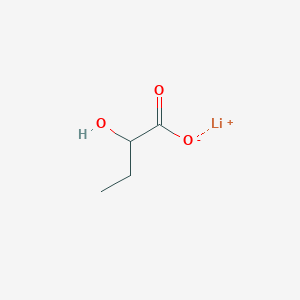
Lithium 2-hydroxybutanoate
Overview
Description
Lithium 2-hydroxybutanoate: is an organic lithium salt with the molecular formula C4H7LiO3 and a molecular weight of 110.04 g/mol . It is a crystalline powder that is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the crystalline product .
Industrial Production Methods: Industrial production of this compound involves similar neutralization reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lithium 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted organic compounds.
Scientific Research Applications
Chemistry: Lithium 2-hydroxybutanoate is used as a reagent in organic synthesis, particularly in the preparation of other lithium-containing compounds .
Biology: In biological research, it is used to study metabolic pathways involving lithium ions and their effects on cellular processes .
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic effects, particularly in the context of lithium’s known benefits in treating mood disorders .
Industry: In industrial applications, it is used in the production of specialty chemicals and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of lithium 2-hydroxybutanoate involves its dissociation into lithium ions and 2-hydroxybutanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and neurotransmitter systems. For example, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which are involved in cellular signaling pathways . These interactions can lead to changes in neurotransmitter levels and other cellular processes, contributing to its effects .
Comparison with Similar Compounds
- Lithium 2-hydroxybutyrate
- Lithium stearate
- Lithium acetate
Comparison: Lithium 2-hydroxybutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to lithium stearate and lithium acetate, this compound has a different solubility profile and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
lithium;2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Li/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZBARDXHWUSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635755 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381716-41-2 | |
| Record name | Lithium 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)

